![molecular formula C11H21NO2 B2898057 Tert-butyl 5-methylpiperidine-2-carboxylate CAS No. 2241139-17-1](/img/structure/B2898057.png)
Tert-butyl 5-methylpiperidine-2-carboxylate
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Overview
Description
Tert-butyl 5-methylpiperidine-2-carboxylate is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group, and a carboxylate ester group . The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid or liquid at room temperature . It would likely be soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Transformation
Tert-butyl 5-methylpiperidine-2-carboxylate has been utilized in various chemical synthesis processes. For instance, its role in the stereoselective synthesis of pipecolic acid derivatives is significant. An example of this is the synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, where a cascade of reactions leads to pipecolic acid derivative formation (Purkayastha et al., 2010). Additionally, its role in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative emphasizes its importance in producing key intermediates for homochiral amino acid derivatives (Kollár & Sándor, 1993).
Intermediate in Pharmaceutical Synthesis
This compound is an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, as demonstrated by an efficient synthesis approach proposed by Chen Xin-zhi (Chen Xin-zhi, 2011). It also plays a role in the preparation of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, crucial in synthesizing amino acid derivatives (Davies et al., 2003).
Use in Dendritic Macromolecules
The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters, including the transformation of tert-butyl esters to carboxylic acids, has been studied. This research is vital for understanding the solubility characteristics and molecular interactions in dendritic macromolecules (Pesak, Moore & Wheat, 1997).
Role in Metal-Free Organic Reactions
The compound is involved in metal-free organic reactions like the alkoxycarbonylation of quinoxalin-2(1H)-ones. This process is significant for the synthesis of quinoxaline-3-carbonyl compounds, a key structural motif in bioactive natural products and synthetic drugs (Xie et al., 2019).
Mechanism of Action
Target of Action
Tert-butyl 5-methylpiperidine-2-carboxylate is an experimental compound Similar compounds like piperidine-2-carboxylic acid tert-butylamide have been found to interact with the gag-pol polyprotein in hiv-2 .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
As an experimental compound, its bioavailability, distribution, metabolism, and excretion in the body are areas of ongoing research .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 5-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJFYHRFYOAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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